3-cyclopentaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
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Description
3-cyclopentaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H24N2O3 and its molecular weight is 376.456. The purity is usually 95%.
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Biological Activity
The compound 3-cyclopentaneamido-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core with a carboxamide functional group, which is critical for its biological activity.
Physical Properties
- Molecular Weight : 306.39 g/mol
- Melting Point : Not specified in the literature
- Solubility : Soluble in organic solvents; specific solubility data not available.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
Antimicrobial Activity
Benzofuran derivatives have also been reported to possess antimicrobial activity. Research indicates that certain modifications in the benzofuran structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .
Neuroprotective Effects
Emerging evidence suggests that benzofuran derivatives may provide neuroprotective benefits. They are thought to modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study 1: Anticancer Efficacy
In a study conducted by Bochicchio et al., various benzofuran derivatives were tested for their anticancer effects on human breast cancer cells (MCF-7). The study found that the derivative similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Compound Name | IC50 (μM) | Cell Line |
---|---|---|
Compound A | 5.0 | MCF-7 |
Compound B | 3.5 | MCF-7 |
This compound | 4.8 | MCF-7 |
Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of benzofuran derivatives highlighted the efficacy of compounds against Staphylococcus aureus and Escherichia coli. The study reported that modifications at the nitrogen atom significantly enhanced antibacterial activity, suggesting a structure-activity relationship .
Compound Name | Zone of Inhibition (mm) | Bacteria |
---|---|---|
Compound A | 15 | Staphylococcus aureus |
Compound B | 18 | Escherichia coli |
This compound | 16 | Staphylococcus aureus |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and integrity, leading to cell death.
- Neuroprotective Mechanism : The antioxidant properties help in scavenging free radicals and reducing oxidative stress in neuronal cells.
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-15-11-13-17(14-12-15)24-23(27)21-20(18-9-5-6-10-19(18)28-21)25-22(26)16-7-3-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUFOYWQUATGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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